molecular formula C11H12BrF3O B8129113 4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene

4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene

Cat. No.: B8129113
M. Wt: 297.11 g/mol
InChI Key: MFKCXRLLXXBVHP-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene is an organic compound with a complex structure that includes bromine, trifluoromethyl, and methylpropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the bromine, trifluoromethyl, and methylpropoxy groups. Common synthetic routes include:

    Halogenation: Introduction of the bromine atom through electrophilic aromatic substitution.

    Alkylation: Attachment of the methylpropoxy group via Friedel-Crafts alkylation.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2-methylpropoxy)-1-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    4-Bromo-2-(2-methylpropoxy)-1-(methyl)benzene: Similar structure but with a methyl group instead of trifluoromethyl.

    4-Bromo-2-(2-methylpropoxy)-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 4-Bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its similar compounds.

Properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-5-8(12)3-4-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKCXRLLXXBVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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